molecular formula C22H25N3O2 B2635589 N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide CAS No. 1448132-97-5

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide

Cat. No.: B2635589
CAS No.: 1448132-97-5
M. Wt: 363.461
InChI Key: MDBXBRZMWSXSKI-UHFFFAOYSA-N
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Description

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of imidazopyridine derivatives. This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring fused with a pyridine ring, an oxane ring, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or proteins involved in the survival and replication of pathogenic microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide is a complex organic compound belonging to the imidazopyridine derivative class. Its unique structure, featuring an imidazo[1,2-a]pyridine ring fused with a pyridine ring and an oxane ring, makes it a subject of interest for various biological and medicinal applications.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C17H20N4O2C_{17}H_{20}N_{4}O_{2}

Key Structural Features:

  • Imidazo[1,2-a]pyridine core : This heterocyclic structure is known for its biological activity.
  • Oxane ring : Contributes to the compound's stability and reactivity.
  • Carboxamide group : Plays a crucial role in the compound's interaction with biological targets.

Antimycobacterial Activity

Research indicates that compounds within the imidazopyridine class, including this compound, exhibit significant antitubercular properties. A study highlighted that derivatives of imidazo[1,2-a]pyridine demonstrated low nanomolar minimum inhibitory concentration (MIC) values against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB) .

Case Study: Antitubercular Efficacy

A series of synthesized compounds based on the imidazo[1,2-a]pyridine structure showed promising results:

  • Compounds 15b and 15d : Displayed excellent safety profiles and pharmacokinetic properties, making them potential lead candidates for further development in tuberculosis treatment .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for the survival and replication of pathogenic microorganisms.
  • Targeting Specific Pathways : It interacts with molecular targets that are vital for cellular proliferation in pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions.
  • Introduction of the Oxane Ring : Accomplished via cyclization reactions involving diols.
  • Attachment of the Carboxamide Group : Conducted through amidation reactions .

Comparative Biological Activity Table

Compound NameMIC (nM)Activity TypeReference
N-Ethyl-N-{imidazo[1,2-a]pyridin-3-yl}methyl<10Antitubercular
Compound 15b<5Antitubercular
Compound 15d<5Antitubercular

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide?

  • Methodology :

  • Imidazo[1,2-a]pyridine Core Synthesis : Start with Vilsmeier-Haack formylation of imidazo[1,2-a]pyridine derivatives using POCl₃/DMF in chloroform under reflux (8 hours), followed by purification via vacuum evaporation .

  • Schiff Base Formation : React the aldehyde intermediate with primary amines (e.g., N-ethylamine) to form imine bonds.

  • Reduction : Reduce the Schiff base using sodium borohydride (NaBH₄) in methanol at 0–5°C for 2 hours to yield the secondary amine derivative .

  • Carboxamide Coupling : Use EDC/HOBt-mediated coupling of the amine with 4-phenyloxane-4-carboxylic acid in anhydrous DMF under nitrogen .

    • Key Optimization :
StepYield ImprovementCritical Parameters
Formylation85% yieldStrict temperature control (0–10°C during POCl₃ addition)
Reduction90% purityExcess NaBH₄ (1.5 eq) and inert atmosphere

Q. What spectroscopic techniques are recommended for structural characterization?

  • 1H/13C NMR : Identify substituents on the imidazo[1,2-a]pyridine core (e.g., methylene protons at δ 4.2–4.5 ppm, aromatic protons in the 7.0–8.5 ppm range) and oxane ring protons (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 420.2 calculated for C₂₄H₂₅N₃O₂) .
  • Elemental Analysis : Ensure ≤0.4% deviation for C, H, N content .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis :

  • Variation of Substituents : Modify the ethyl group (N-ethyl) to isopropyl or cyclopropyl to assess steric effects. Replace the phenyl group on the oxane ring with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OMe) groups .
  • Biological Testing : Evaluate analogs against target-specific assays (e.g., MIC values for antimicrobial activity, IC₅₀ for kinase inhibition) and compare to parent compound .
    • Case Study : Q203 (a related imidazo[1,2-a]pyridine carboxamide) showed enhanced antitubercular activity with a 4-trifluoromethoxyphenyl substituent (MIC = 0.7 nM vs. 3.4 nM for unsubstituted analogs) .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) profile?

  • In Silico Tools :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like METTL3 (e.g., binding energy ≤ -8.0 kcal/mol suggests high affinity) .
  • ADME Prediction : SwissADME or QikProp to estimate LogP (optimal range: 2–4), aqueous solubility (LogS > -4), and CYP450 inhibition risk .
    • Validation : Compare predicted vs. experimental PK data (e.g., plasma protein binding, hepatic clearance) from rodent studies .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time).
  • Resolution Strategy :

Standardize Assays : Use consistent ATP levels (e.g., 1 mM) and control compounds (e.g., staurosporine) .

Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) with triplicate measurements .

Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics alongside enzymatic assays .

Q. What in vitro models are suitable for evaluating efficacy against Mycobacterium tuberculosis?

  • Methods :

  • Macrophage Infection Model : Infect THP-1 macrophages with Mtb H37Rv and treat with compound (0.1–10 μM). Measure bacterial load via CFU counts after 72 hours .
  • Cytotoxicity Screening : Parallel testing in Vero cells (CC₅₀ > 50 μM indicates selectivity) .
    • Benchmarking : Compare to Q203, which reduced intracellular Mtb by 99% at 1 μM .

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-24(17-19-16-23-20-10-6-7-13-25(19)20)21(26)22(11-14-27-15-12-22)18-8-4-3-5-9-18/h3-10,13,16H,2,11-12,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBXBRZMWSXSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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